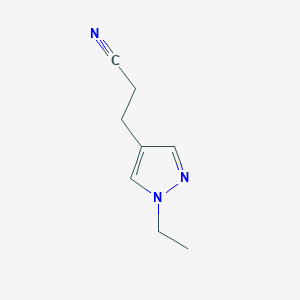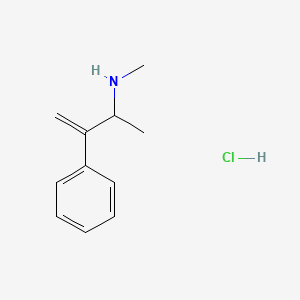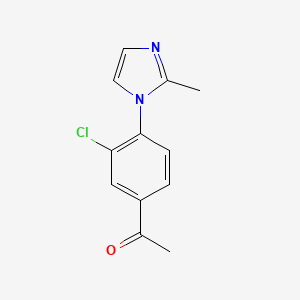
1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO3 It is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and nitroethane.
Reaction Conditions: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-(2,3-dimethoxyphenyl)propan-2-ol: This compound has a similar structure but with the methoxy groups positioned differently on the phenyl ring.
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol: Another similar compound with methoxy groups at the 3 and 4 positions of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-amino-2-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-11(13,7-12)9-6-8(14-2)4-5-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |
Clé InChI |
AURMVDWBJNLYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(C1=C(C=CC(=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



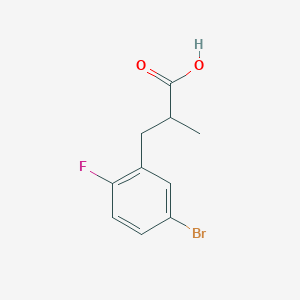
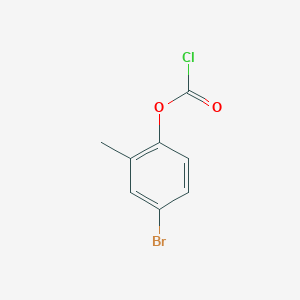
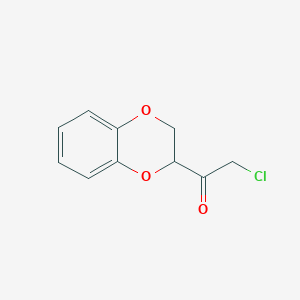
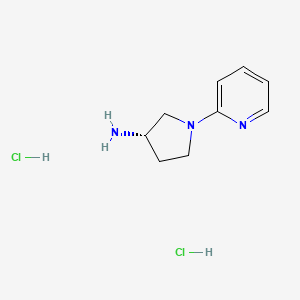
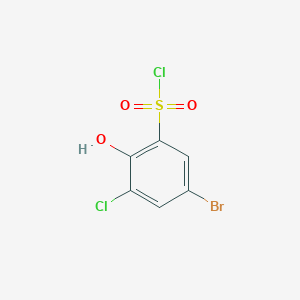
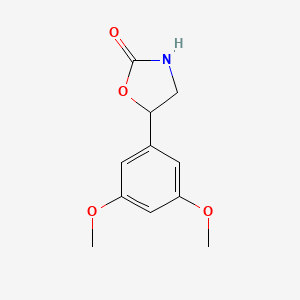
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
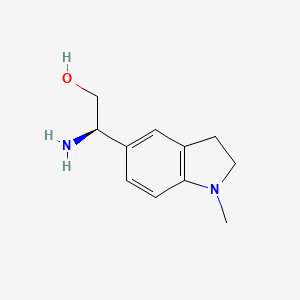
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
